N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide

Catalog No.
S6716904
CAS No.
2034617-61-1
M.F
C20H26N2OS2
M. Wt
374.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzoth...

CAS Number

2034617-61-1

Product Name

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C20H26N2OS2

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C20H26N2OS2/c23-20(19-13-16-3-1-2-4-18(16)25-19)21-14-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,13,15,17H,5-12,14H2,(H,21,23)

InChI Key

ZWRZUQHEPODXLY-UHFFFAOYSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C4CCSCC4

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C4CCSCC4

The exact mass of the compound N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide is 374.14865580 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a thian ring, piperidine moiety, and a benzothiophene backbone. This compound belongs to a class of molecules that have shown potential in various biological applications, particularly in medicinal chemistry. The presence of the thian and benzothiophene rings contributes to its chemical stability and biological activity, making it a subject of interest for further research.

Typical for amides and heterocycles. Potential reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for modifications at the piperidine ring.
  • Cyclization Reactions: The presence of the thian and benzothiophene rings may allow for cyclization reactions under specific conditions, potentially leading to new derivatives with altered biological properties.

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide has been investigated for its biological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Compounds with similar structures often show antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Anticancer Properties: Some benzothiophene derivatives have demonstrated anticancer activity, indicating potential applications in cancer therapy.
  • Neuroprotective Effects: The piperidine component is known for its neuroprotective effects, suggesting that this compound could be beneficial in neurological disorders.

The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide typically involves several steps:

  • Preparation of Thian Derivative: Start with commercially available thian derivatives, which can be modified to introduce functional groups necessary for further reactions.
  • Piperidine Formation: Synthesize or obtain 1-(thian-4-yl)piperidin-4-amine through standard amination techniques.
  • Coupling Reaction: Perform a coupling reaction between the piperidine derivative and benzothiophene-2-carboxylic acid under appropriate conditions (e.g., using coupling agents like EDC or DCC).
  • Purification: Purify the final product using techniques such as recrystallization or chromatography.

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Research: In studies focused on neuroprotection and the mechanisms underlying neurodegenerative diseases.
  • Chemical Biology: As a tool compound to explore biological pathways involving piperidine and thiophene derivatives.

Interaction studies are crucial for understanding how N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide interacts with biological targets. These studies may include:

  • Molecular Docking Studies: To predict binding affinities with various receptors or enzymes.
  • In Vitro Assays: To evaluate the compound's efficacy against specific pathogens or cancer cell lines.
  • Mechanistic Studies: To elucidate the pathways through which this compound exerts its biological effects.

Several compounds share structural similarities with N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide, highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
1-(Benzo[b]thiophen-4-yl)piperazineBenzothiophene backbone, piperazine ringAntidepressantLacks thian ring
3-{[4-(5-fluoro-6-pheny-pyrimidin)]piperazin}Fluorinated pyrimidine, piperazineAnticancerContains fluorinated moiety
N-{[2-(piperidin)]phenyl}acetamidePiperidine and phenyl groupsAnti-inflammatoryDifferent aromatic system

These comparisons illustrate that while these compounds may share certain features, N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide's combination of a thian ring with a benzothiophene structure sets it apart in terms of potential applications and biological activities.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

374.14865580 g/mol

Monoisotopic Mass

374.14865580 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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